10-Hydroxy Protriptyline
Übersicht
Beschreibung
10-Hydroxy Protriptyline is a metabolite of Protriptyline, a tricyclic antidepressant. This compound is known for its role in the treatment of depression and attention-deficit hyperactivity disorder (ADHD). It is characterized by its tricyclic structure, which includes three fused rings and a hydroxyl group attached to the tenth carbon atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy Protriptyline typically involves the hydroxylation of Protriptyline. This can be achieved through various chemical reactions, including oxidation processes. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hydroxy Protriptyline undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: The hydroxyl group can be reduced to a hydrogen atom, reverting to Protriptyline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Protriptyline.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
10-Hydroxy Protriptyline has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter pathways and its potential role in neuroprotection.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of depression and ADHD.
Industry: Utilized in the development of new antidepressant formulations and as a standard in quality control processes
Wirkmechanismus
10-Hydroxy Protriptyline exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. The compound also interacts with various receptors, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, which contribute to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Nortriptyline: Another tricyclic antidepressant with a similar structure but differing in the position of the hydroxyl group.
Amitriptyline: Metabolized into Nortriptyline, shares similar pharmacological properties but has different side effect profiles.
Imipramine: Another tricyclic antidepressant with a different side chain structure
Uniqueness: 10-Hydroxy Protriptyline is unique due to its specific hydroxylation, which can influence its pharmacokinetics and pharmacodynamics. This modification can affect its binding affinity to various receptors and its overall therapeutic efficacy compared to other tricyclic antidepressants .
Biologische Aktivität
10-Hydroxy Protriptyline (10-OH-PT) is a significant metabolite of the tricyclic antidepressant protriptyline, known for its role in modulating neurotransmitter activity in the brain. This article explores the biological activity of 10-OH-PT, including its pharmacological effects, metabolic pathways, and implications for clinical use.
Overview of Protriptyline and Its Metabolites
Protriptyline is primarily utilized in treating depression and anxiety disorders. It functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in synaptic clefts. The compound is characterized by a relatively fast onset of action compared to other tricyclic antidepressants (TCAs) and has a long half-life, ranging from 74 to 200 hours .
Metabolism of Protriptyline
Protriptyline undergoes extensive hepatic metabolism, resulting in several active metabolites, including 10-OH-PT. The metabolic pathways involve cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which contribute to its hydroxylation and demethylation processes .
Pharmacological Effects of this compound
The biological activity of 10-OH-PT includes:
- Neurotransmitter Modulation : Similar to its parent compound, 10-OH-PT inhibits the reuptake of norepinephrine. Studies indicate that its affinity for norepinephrine transporters is comparable to that of protriptyline but with a reduced affinity for serotonin transporters .
- Anticholinergic Effects : Unlike protriptyline, which exhibits significant anticholinergic properties, 10-OH-PT has been shown to have much lower anticholinergic effects. This is particularly relevant for patients who may be sensitive to such side effects .
- Stereoselectivity : The pharmacokinetics of 10-OH-PT demonstrate stereoselective behavior, with the (-)-enantiomer exhibiting higher plasma concentrations than the (+)-enantiomer. This suggests a potential for differential therapeutic effects based on stereochemistry .
Clinical Implications and Case Studies
The clinical relevance of 10-OH-PT has been highlighted in various studies:
- Efficacy in Depression : In a study involving patients during major depressive episodes, administration of racemic 10-OH-PT resulted in significant improvements in mood and reduction in depressive symptoms. The metabolite's pharmacological profile suggests it may enhance the therapeutic effects of protriptyline without increasing adverse effects .
- Variability in Metabolism : Genetic polymorphisms affecting CYP2D6 metabolism can lead to variability in plasma concentrations of both protriptyline and its metabolites, including 10-OH-PT. Poor metabolizers may experience reduced efficacy due to lower levels of active metabolites .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Elimination Half-Life | 8 to 10 hours |
Plasma Protein Binding | (-)-enantiomer: 69%, (+)-enantiomer: 54% |
Bioavailability | Not explicitly defined |
Metabolism | Hepatic (CYP2D6) |
Table 2: Comparative Affinity for Neurotransmitter Transporters
Compound | Norepinephrine Transporter (nM) | Serotonin Transporter (nM) | Dopamine Transporter (nM) |
---|---|---|---|
Protriptyline | 1.41 | 19.6 | 2100 |
This compound | Similar to protriptyline | Lower than protriptyline | Not specified |
Eigenschaften
IUPAC Name |
2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-10,13,16,20-21H,6,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHKAPUZDMTRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=C(C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675957 | |
Record name | 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d][7]annulen-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27462-57-3 | |
Record name | 10-Hydroxyprotriptyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027462573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[3-(Methylamino)propyl]-5H-dibenzo[a,d][7]annulen-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-HYDROXYPROTRIPTYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4K47H6NLB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.